Cas no 1287752-84-4 (4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride)
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-BROMO-5-CYCLOPROPYL-3-METHYL-1H-PYRAZOLE HYDROCHLORIDE
- T5737
- 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole HCl
- SCHEMBL16230770
- 1H-pyrazole, 4-bromo-5-cyclopropyl-3-methyl-, hydrochloride
- DB-167358
- ALBB-022800
- 1287752-84-4
- 4-BROMO-5-CYCLOPROPYL-3-METHYL-1H-PYRAZOLE
- 1H-Pyrazole, 4-bromo-3-cyclopropyl-5-methyl-
- DTXSID501259590
- 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole
- AKOS015998067
- 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride
-
- Inchi: 1S/C7H9BrN2.ClH/c1-4-6(8)7(10-9-4)5-2-3-5;/h5H,2-3H2,1H3,(H,9,10);1H
- InChI Key: NQWFQTVKEDXADV-UHFFFAOYSA-N
- SMILES: BrC1=C(C)NN=C1C1CC1.Cl
Computed Properties
- Exact Mass: 199.99491g/mol
- Monoisotopic Mass: 199.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 1.9
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B416570-100mg |
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole Hydrochloride |
1287752-84-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B416570-500mg |
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole Hydrochloride |
1287752-84-4 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B416570-1g |
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole Hydrochloride |
1287752-84-4 | 1g |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM492906-1g |
4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole |
1287752-84-4 | 95% | 1g |
$655 | 2022-06-13 | |
| abcr | AB267314-1g |
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole; . |
1287752-84-4 | 1g |
€1322.60 | 2025-02-16 | ||
| abcr | AB267314-250mg |
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole; . |
1287752-84-4 | 250mg |
€570.90 | 2025-02-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1708288-100mg |
4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole |
1287752-84-4 | 97% | 100mg |
¥1693.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1708288-250mg |
4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole |
1287752-84-4 | 97% | 250mg |
¥2830.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1708288-1g |
4-Bromo-3-cyclopropyl-5-methyl-1H-pyrazole |
1287752-84-4 | 97% | 1g |
¥5667.00 | 2024-08-09 | |
| A2B Chem LLC | AJ07718-100mg |
4-BROMO-3-CYCLOPROPYL-5-METHYL-1H-PYRAZOLE |
1287752-84-4 | 95% | 100mg |
$138.00 | 2024-04-20 |
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride Suppliers
4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride
4-Bromo-5-Cyclopropyl-3-Methyl-1H-Pyrazole Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1287752-84-4, commonly referred to as 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug discovery and development. The structure of this compound is characterized by a pyrazole ring substituted with a bromine atom at position 4, a cyclopropyl group at position 5, and a methyl group at position 3, making it a unique entity with potential bioactivity.
Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. The presence of the bromine atom in 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride introduces electronic effects that can influence its reactivity and binding affinity to biological targets. Additionally, the cyclopropyl group adds a level of structural complexity, potentially enhancing the compound's stability and pharmacokinetic properties. The methyl group further contributes to the molecule's hydrophobicity, which is often desirable in drug design for improving membrane permeability.
One of the most promising applications of 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride lies in its potential as a lead compound for anti-inflammatory and anti-cancer therapies. Researchers have demonstrated that certain pyrazole derivatives exhibit potent inhibitory activity against key enzymes involved in inflammation and cancer progression. For instance, recent findings suggest that this compound may inhibit COX-2 (cyclooxygenase-2), an enzyme closely associated with inflammatory processes. Furthermore, its ability to modulate signaling pathways such as the MAPK/ERK pathway has been explored, indicating its potential role in combating cancer cell proliferation.
The synthesis of 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride involves a series of well-established organic reactions. The process typically begins with the preparation of the pyrazole ring through condensation reactions involving carbonyl compounds and ammonia derivatives. Subsequent substitution reactions are employed to introduce the bromine, cyclopropyl, and methyl groups at specific positions on the ring. The optimization of reaction conditions, such as temperature and solvent choice, is critical to ensure high yields and purity of the final product.
In terms of pharmacokinetics, 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride has shown favorable absorption profiles in preclinical studies. Its ability to cross cellular membranes efficiently suggests that it could be effectively utilized in targeted drug delivery systems. However, further studies are required to fully understand its bioavailability and metabolic pathways in vivo.
The safety profile of this compound has also been evaluated through acute toxicity studies. Results indicate that 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical investigation. Long-term toxicological studies are currently underway to assess its safety profile comprehensively.
In conclusion, 4-Bromo-5-cyclopropyl-3-methyl-1H-pyrazole hydrochloride represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with its potential bioactivity and favorable pharmacokinetic properties, positions it as a valuable tool in drug discovery efforts targeting inflammatory diseases and cancer. As research continues to unravel its full potential, this compound holds great promise for contributing to the development of innovative therapeutic agents.
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